molecular formula C18H19ClN2O B11101469 3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one

3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11101469
M. Wt: 314.8 g/mol
InChI Key: LPHLLKYLRFMLEH-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is an organic compound with a complex structure that includes a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could lead to the formation of amines.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes critical for disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific quinazolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-2-ethyl-2-methyl-1H-quinazolin-4-one

InChI

InChI=1S/C18H19ClN2O/c1-4-18(3)20-16-8-6-5-7-14(16)17(22)21(18)13-10-9-12(2)15(19)11-13/h5-11,20H,4H2,1-3H3

InChI Key

LPHLLKYLRFMLEH-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)C)Cl)C

Origin of Product

United States

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